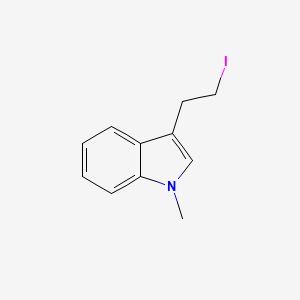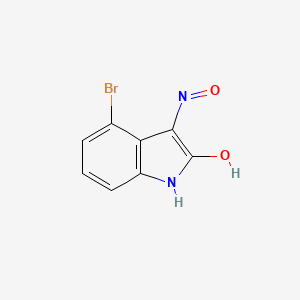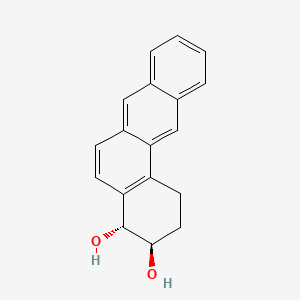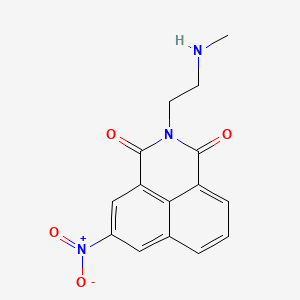![molecular formula C8H15F3S B14431496 1-[(Trifluoromethyl)sulfanyl]heptane CAS No. 78840-55-8](/img/structure/B14431496.png)
1-[(Trifluoromethyl)sulfanyl]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Trifluoromethyl)sulfanyl]heptane is an organic compound characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a heptane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Trifluoromethyl)sulfanyl]heptane typically involves the introduction of a trifluoromethylsulfanyl group onto a heptane backbone. One common method is the electrophilic trifluoromethylsulfanylation of a terminal alkene. This process can be achieved using various electrophilic trifluoromethylsulfanylation reagents under mild reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts and other advanced techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Trifluoromethyl)sulfanyl]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The trifluoromethylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-[(Trifluoromethyl)sulfanyl]heptane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Propiedades
| 78840-55-8 | |
Fórmula molecular |
C8H15F3S |
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
1-(trifluoromethylsulfanyl)heptane |
InChI |
InChI=1S/C8H15F3S/c1-2-3-4-5-6-7-12-8(9,10)11/h2-7H2,1H3 |
Clave InChI |
WJBFUNJOWMVGSS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCSC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one](/img/structure/B14431424.png)

![1-Amino-3-[butyl(phenyl)amino]propan-2-OL](/img/no-structure.png)

![Ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate](/img/structure/B14431456.png)





